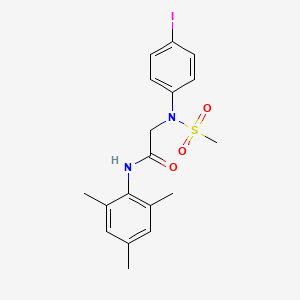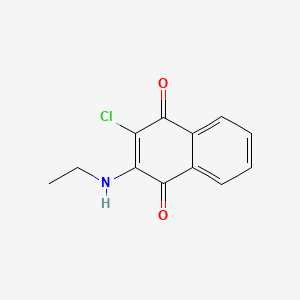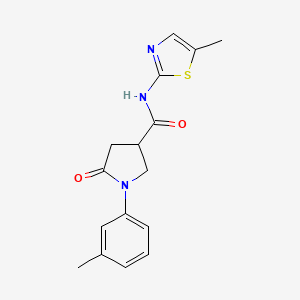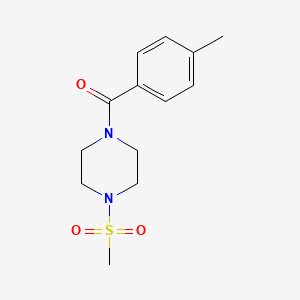
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide, also known as MIGB, is a radiopharmaceutical compound that has been used for diagnostic imaging and treatment of neuroendocrine tumors. It is a derivative of meta-iodobenzylguanidine (MIBG), which is a norepinephrine analog that is taken up by sympathetic nerve terminals. MIGB has been shown to have improved pharmacokinetics and higher tumor uptake compared to MIBG.
Wirkmechanismus
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide is taken up by sympathetic nerve terminals via the norepinephrine transporter. Once inside the cell, it is stored in vesicles and released along with norepinephrine in response to neural stimulation. The radiolabeled N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide can then be detected using imaging techniques, allowing for the visualization of neuroendocrine tumors.
Biochemical and Physiological Effects:
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has been shown to have high tumor uptake and low uptake in normal tissues, making it a useful diagnostic and therapeutic agent for neuroendocrine tumors. It has also been shown to have low toxicity and few side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for neuroendocrine tumors, allowing for targeted imaging and therapy. However, N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which limits its use in longitudinal studies.
Zukünftige Richtungen
For N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide research include the development of new radiolabeled derivatives with improved pharmacokinetics and tumor uptake, as well as the investigation of its use in combination with other therapies for neuroendocrine tumors. Additionally, the use of N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide in other applications, such as imaging of cardiac sympathetic innervation, may also be explored.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has been used in the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma. It is taken up by sympathetic nerve terminals and can be detected using imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET). N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has also been used in targeted radionuclide therapy, where it is labeled with a radioactive isotope such as iodine-131 or lutetium-177 and used to deliver radiation directly to tumor cells.
Eigenschaften
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)20-17(22)11-21(25(4,23)24)16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUJFJPALPUKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)
![9-(difluoromethyl)-2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4746085.png)


![3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)
![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)

![3-(4-methoxyphenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4746110.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4746114.png)
